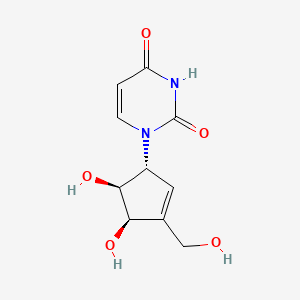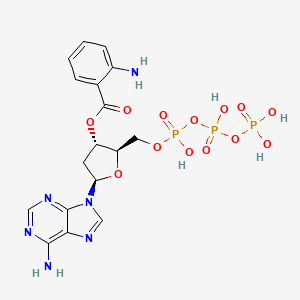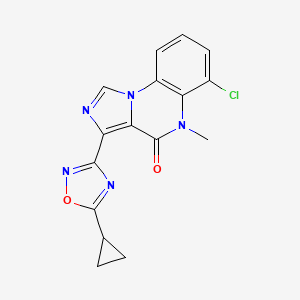
2,4-二硝基苯甲醇
描述
2,4-Dinitrobenzyl alcohol is an organic compound characterized by a benzene ring substituted with two nitro groups at the 2 and 4 positions and a hydroxyl group at the benzyl position. This compound is known for its reactivity due to the presence of electron-withdrawing nitro groups, which significantly influence its chemical behavior.
科学研究应用
2,4-Dinitrobenzyl alcohol is widely used in scientific research due to its versatile reactivity. Some notable applications include:
作用机制
Target of Action
Similar compounds such as 2,4-dichlorobenzyl alcohol have been shown to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections .
Mode of Action
It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . This could potentially disrupt the normal functioning of the target organisms, leading to their death or inactivation.
Biochemical Pathways
Similar compounds such as 2,4-dinitrophenol have been shown to act as protonophores, shuttling protons across biological membranes and disrupting the proton gradient across the mitochondrial membrane . This can lead to a collapse of the proton motive force that cells use to produce most of their ATP chemical energy .
Result of Action
Similar compounds such as 2,4-dichlorobenzyl alcohol have been shown to have a virucidal effect against a number of viruses associated with the common cold . This is observed by a reduction in the viral load .
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzyl alcohol can be synthesized through the reduction of 2,4-dinitrobenzaldehyde. One common method involves the use of sodium borohydride as a reducing agent in an alcoholic solvent. The reaction typically proceeds at room temperature, yielding 2,4-dinitrobenzyl alcohol as the primary product .
Industrial Production Methods: While specific industrial production methods for 2,4-dinitrobenzyl alcohol are not extensively documented, the general approach involves the reduction of 2,4-dinitrobenzaldehyde using suitable reducing agents under controlled conditions to ensure high yield and purity.
Types of Reactions:
Esterification: The hydroxyl group can react with carboxylic acids to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Esterification Catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed:
Reduction: 2,4-diaminobenzyl alcohol.
Substitution: 2,4-dinitrobenzyl chloride or bromide.
Esterification: 2,4-dinitrobenzyl esters.
相似化合物的比较
2,4-Dinitrobenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
2,4-Dinitrotoluene: Similar structure but with a methyl group instead of a hydroxyl group.
2,4-Diaminobenzyl alcohol: Similar structure but with amino groups instead of nitro groups.
Uniqueness: 2,4-Dinitrobenzyl alcohol is unique due to the presence of both nitro groups and a hydroxyl group, which impart distinct reactivity patterns. The electron-withdrawing nature of the nitro groups makes the hydroxyl group more reactive, facilitating various chemical transformations that are not as readily achievable with similar compounds lacking these functional groups .
属性
IUPAC Name |
(2,4-dinitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c10-4-5-1-2-6(8(11)12)3-7(5)9(13)14/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKOBDGQUYKWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197495 | |
| Record name | 2,4-Dinitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4836-66-2 | |
| Record name | 2,4-Dinitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4836-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004836662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dinitrobenzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG8U73935Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4-dinitrobenzyl alcohol metabolized in the body?
A1: 2,4-Dinitrobenzyl alcohol undergoes a complex metabolic pathway involving both oxidative and reductive processes. In rats, the primary route of metabolism is hepatic oxidation, leading to the formation of 2,4-dinitrobenzaldehyde (2,4-DNBAl) and subsequently 2,4-dinitrobenzoic acid (2,4-DNBA) [, , ]. This process is mediated by cytochrome P-450 enzymes and alcohol dehydrogenase []. Additionally, 2,4-DNB can be conjugated with glucuronic acid, forming 2,4-dinitrobenzyl alcohol glucuronide (2,4-DNB-G), which is primarily excreted in bile [, , ].
Q2: What is the significance of 2,4-dinitrobenzyl alcohol glucuronide in 2,4-DNT metabolism?
A2: 2,4-DNB-G, a major biliary metabolite of both 2,4-DNT and 2,4-DNB, undergoes enterohepatic circulation [, , ]. This process involves the excretion of 2,4-DNB-G into the bile, followed by its transport to the intestines. Intestinal microflora can then cleave the glucuronide conjugate, releasing 2,4-DNB back into the system. This cycle contributes to the prolonged exposure of the liver and other tissues to 2,4-DNB and its potentially toxic metabolites [, ].
Q3: Why is the formation of 2,4-dinitrobenzaldehyde significant in this metabolic pathway?
A3: 2,4-DNBAl, a metabolite of both 2,4-DNT and 2,4-DNB, has been identified as a potent mutagen [, ]. Its formation through the oxidation of 2,4-DNB is considered a metabolic activation step, potentially contributing to the carcinogenic properties of 2,4-DNT [, ]. Furthermore, studies have shown that 2,4-DNBAl exhibits mutagenicity at significantly lower concentrations compared to other 2,4-DNT metabolites, highlighting its potential role in 2,4-DNT-induced toxicity [].
Q4: Does the metabolism of 2,4-dinitrobenzyl alcohol differ between sexes?
A4: Yes, research suggests sex-dependent differences in the metabolism and biliary excretion of 2,4-DNT and its metabolites. Studies using isolated perfused rat livers found that male livers excreted larger quantities of 2,4-DNB-G in the bile compared to female livers []. This difference in excretion patterns might be attributed to variations in the transport of 2,4-DNB-G into the bile between sexes [].
Q5: How does the dose of 2,4-dinitrotoluene affect its metabolism and excretion?
A5: Studies in Fischer 344 rats revealed dose-dependent changes in the urinary excretion of 2,4-DNT metabolites []. For instance, male rats excreted a smaller percentage of the administered dose as 2,4-DNBA at higher doses (100 mg/kg) compared to lower doses (10 or 35 mg/kg) []. This suggests that the metabolic pathways involved in 2,4-DNT detoxification might become saturated at higher doses, potentially leading to the accumulation of specific metabolites.
Q6: Are there any species differences in the metabolism of 2,4-DNT and its metabolites?
A6: While most research on 2,4-DNB metabolism has been conducted in rats, it's important to consider potential species differences. Extrapolating findings from animal models to humans requires careful consideration of species-specific metabolic pathways and sensitivities. Further research is needed to fully elucidate the metabolic fate of 2,4-DNB in humans and assess the potential risks associated with 2,4-DNT exposure.
Q7: What are the implications of the observed metabolic pathways for human health?
A7: The identification of mutagenic metabolites, such as 2,4-DNBAl, in the metabolic pathway of 2,4-DNT raises concerns about the potential carcinogenicity of this compound in humans. Understanding the specific enzymes and pathways involved in the bioactivation of 2,4-DNT is crucial for developing strategies to mitigate its potential health risks.
Q8: What are the analytical methods used to study the metabolism of 2,4-dinitrobenzyl alcohol?
A8: High-performance liquid chromatography (HPLC) is widely employed for the separation, identification, and quantification of 2,4-DNB and its metabolites in biological samples [, , ]. This technique allows researchers to track the formation and excretion of various metabolites, providing valuable insights into the metabolic fate of 2,4-DNB.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


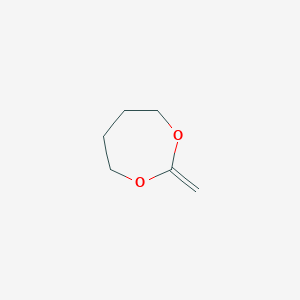
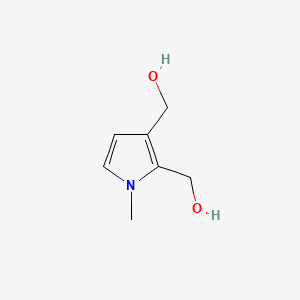
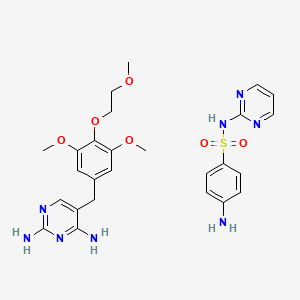
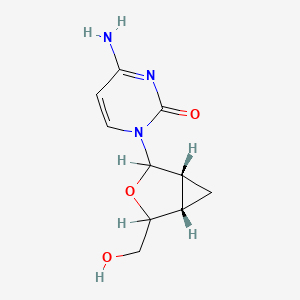
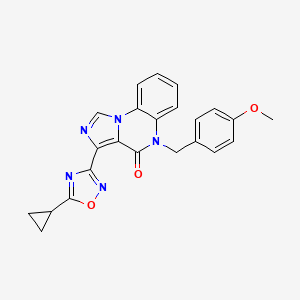
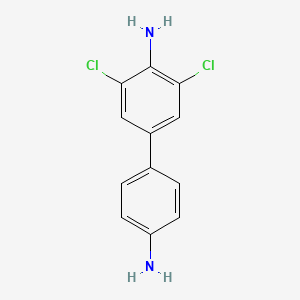
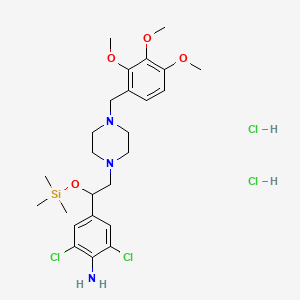
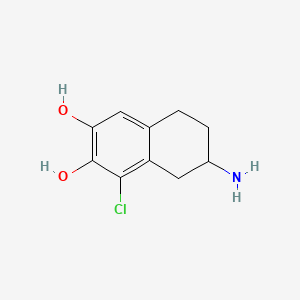
![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)
